molecular formula C10H14N4O2 B14612124 3-Methyl-1-(2-methylpropyl)-3,4-dihydro-1H-purine-2,6-dione CAS No. 58649-89-1

3-Methyl-1-(2-methylpropyl)-3,4-dihydro-1H-purine-2,6-dione

Cat. No.: B14612124
CAS No.: 58649-89-1
M. Wt: 222.24 g/mol
InChI Key: CIWSYAQBWBOPNF-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-methylpropyl)-3,4-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is structurally characterized by a purine ring system with specific methyl and isobutyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-methylpropyl)-3,4-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine precursor with isobutyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability. The purification process often includes recrystallization and chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-methylpropyl)-3,4-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding purine oxides.

    Reduction: Reduction reactions can convert it into dihydropurine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methyl or isobutyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of alkylated purine derivatives.

Scientific Research Applications

3-Methyl-1-(2-methylpropyl)-3,4-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for purine metabolism.

    Medicine: Research explores its potential therapeutic effects, particularly in the context of purine analogs used in antiviral and anticancer treatments.

    Industry: It finds applications in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methylpropyl)-3,4-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in cocoa, similar in structure and function to caffeine.

    Xanthine: A precursor to uric acid, involved in purine metabolism.

Uniqueness

3-Methyl-1-(2-methylpropyl)-3,4-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural modifications can lead to different reactivity and interactions compared to other purine derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

58649-89-1

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

3-methyl-1-(2-methylpropyl)-4H-purine-2,6-dione

InChI

InChI=1S/C10H14N4O2/c1-6(2)4-14-9(15)7-8(12-5-11-7)13(3)10(14)16/h5-6,8H,4H2,1-3H3

InChI Key

CIWSYAQBWBOPNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=NC=NC2N(C1=O)C

Origin of Product

United States

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